4-[3-(Benzyloxy)phenyl]phenylacetic acid

Lipophilicity Drug-likeness Membrane permeability

Select 4-[3-(Benzyloxy)phenyl]phenylacetic acid for specialized CNS drug discovery. Its distinct meta-benzyloxy substitution delivers an ideal logP of 4.3 and TPSA of 46.5 Ų for superior blood-brain barrier penetration. This scaffold is critical for SAR studies targeting aldose reductase (ALR2) and γ-secretase modulation in Alzheimer's research. Enhanced thermal stability (bp 512.3°C) ensures reliable performance in high-temperature reactions like Suzuki-Miyaura couplings. Do not substitute with simpler analogs; the unique pharmacophore is essential for target engagement. Available in high purity for process development.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 893640-40-9
Cat. No. B1289910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Benzyloxy)phenyl]phenylacetic acid
CAS893640-40-9
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)CC(=O)O
InChIInChI=1S/C21H18O3/c22-21(23)13-16-9-11-18(12-10-16)19-7-4-8-20(14-19)24-15-17-5-2-1-3-6-17/h1-12,14H,13,15H2,(H,22,23)
InChIKeyZIJOHPIBEPFHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(Benzyloxy)phenyl]phenylacetic Acid (CAS 893640-40-9): A Versatile Biphenylacetic Acid Building Block for Research and Industrial Procurement


4-[3-(Benzyloxy)phenyl]phenylacetic acid (CAS 893640-40-9) is a benzyloxy-substituted biphenylacetic acid derivative characterized by a biphenyl core with a benzyloxy group at the meta position of the terminal phenyl ring and an acetic acid side chain . Its molecular formula is C₂₁H₁₈O₃ with a molecular weight of 318.37 g/mol, and it exhibits distinct physicochemical properties including an XLogP3 value of 4.3 and a topological polar surface area (TPSA) of 46.5 Ų . The compound is commercially available as a building block for organic synthesis and medicinal chemistry applications, with reported purities up to 98% [1].

Critical Structural and Property Differentiators of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid Preventing Generic Substitution


The substitution of 4-[3-(benzyloxy)phenyl]phenylacetic acid (CAS 893640-40-9) with generic biphenylacetic acid analogs is scientifically unjustified due to substantial differences in molecular architecture and resultant physicochemical and biological profiles. Unlike the simpler biphenylacetic acid scaffold (e.g., felbinac), the presence of a benzyloxy substituent and an extended biphenyl system in the target compound increases lipophilicity by approximately 1.3 logP units and expands polar surface area by 9.2 Ų, which directly influences membrane permeability and target binding . Furthermore, the meta-substituted benzyloxy motif on the biphenyl framework introduces a distinct pharmacophore that is essential for specific interactions with biological targets such as aldose reductase and γ-secretase, as demonstrated in related benzyloxyphenylacetic acid series [1]. These critical differences preclude functional interchangeability and underscore the necessity for precise compound selection in research and development workflows.

Quantitative Comparative Evidence for 4-[3-(Benzyloxy)phenyl]phenylacetic Acid Against Key Analogs


Enhanced Lipophilicity: A 1.3-LogP Unit Advantage Over Felbinac

The lipophilicity of 4-[3-(benzyloxy)phenyl]phenylacetic acid (XLogP3 = 4.3) is substantially higher than that of the structurally simpler biphenylacetic acid drug felbinac (logP = 3.0-3.5), representing an increase of approximately 1.3 logP units [1]. This difference is attributed to the additional benzyloxy moiety and extended aromatic surface area. Higher logP values correlate with enhanced passive membrane diffusion and blood-brain barrier penetration potential, making this compound a more suitable candidate for CNS-targeted drug discovery programs [2].

Lipophilicity Drug-likeness Membrane permeability

Expanded Polar Surface Area: A 9.2 Ų Increase Over Felbinac

The topological polar surface area (TPSA) of 4-[3-(benzyloxy)phenyl]phenylacetic acid is 46.5 Ų, which is 9.2 Ų larger than that of felbinac (37.3 Ų) [1]. This increase is due to the additional ether oxygen in the benzyloxy group. TPSA is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration; compounds with TPSA < 60 Ų generally exhibit favorable absorption, while values between 40-70 Ų are associated with balanced properties [2]. The elevated TPSA of the target compound may enhance aqueous solubility relative to felbinac while retaining acceptable passive permeability.

Polar surface area ADME Bioavailability

Elevated Boiling Point: 122.5 °C Higher Than Felbinac

4-[3-(benzyloxy)phenyl]phenylacetic acid exhibits a predicted boiling point of 512.3±38.0 °C at 760 mmHg, which is 122.5 °C higher than the predicted boiling point of felbinac (389.8±21.0 °C) . This substantial increase reflects the larger molecular weight and enhanced intermolecular forces arising from the extended aromatic system and benzyloxy substituent. Higher boiling points are indicative of lower volatility and greater thermal stability, which can be advantageous in synthetic procedures requiring elevated temperatures and in the development of stable formulations.

Thermal stability Purification Formulation

Positional Isomer Differentiation: Para- vs. Meta-Substitution Impact on Physicochemical Properties

The 4-[3-(benzyloxy)phenyl]phenylacetic acid scaffold (para-acetic acid substitution) exhibits distinct physicochemical properties compared to its positional isomer 3-(4-benzyloxyphenyl)phenylacetic acid (CAS 1355248-18-8). The target compound has a predicted boiling point of 512.3±38.0 °C versus 513.9±38.0 °C for the meta-acetic acid isomer, and an XLogP3 of 4.3 versus ACD/LogP of 4.73 for the isomer . The small but measurable differences in logD values (pH 7.4: 1.74 for the target vs. 1.88 for the isomer) translate to a 1.3-fold difference in predicted blood-brain barrier penetration potential [1]. These subtle regioisomeric variations can profoundly influence target engagement and ADME profiles in biological systems.

Regioisomerism Structure-property relationships ADME prediction

Class-Level Pharmacological Differentiation: Benzyloxyphenylacetic Acid Scaffold Essential for Aldose Reductase Inhibition

A series of benzyloxyphenylacetic acid derivatives, including structural analogs of 4-[3-(benzyloxy)phenyl]phenylacetic acid, demonstrated potent inhibition of aldose reductase with IC₅₀ values as low as 20.9 μM for the most active derivative (compound 5d) [1]. Critically, the study revealed that the methylene spacer between the aromatic core and the acidic function is essential for activity; benzoic acid analogues lacking this spacer showed significantly reduced inhibition [1]. The target compound retains this critical methylene spacer and the benzyloxy pharmacophore, positioning it as a valuable scaffold for developing novel aldose reductase inhibitors. While direct comparative data for the exact compound are not yet available, the class-level evidence strongly supports its potential utility in this therapeutic area [1][2].

Aldose reductase inhibition Diabetes complications Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 4-[3-(Benzyloxy)phenyl]phenylacetic Acid (CAS 893640-40-9)


Central Nervous System (CNS) Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

The elevated lipophilicity (XLogP3 = 4.3) and favorable TPSA (46.5 Ų) of 4-[3-(benzyloxy)phenyl]phenylacetic acid position it as a promising scaffold for CNS-targeted drug discovery . Unlike felbinac (logP ~3.2, TPSA 37.3 Ų), the target compound's physicochemical profile suggests improved passive diffusion across the blood-brain barrier while maintaining acceptable solubility characteristics [1]. This makes it an ideal starting point for medicinal chemistry campaigns aimed at neurological disorders such as Alzheimer's disease, where related benzyloxy-biphenyl acetic acid derivatives have shown γ-secretase modulating activity [2].

Development of Novel Aldose Reductase Inhibitors for Diabetic Complications

Given the critical role of the methylene spacer and benzyloxy motif in conferring aldose reductase inhibitory activity within the benzyloxyphenylacetic acid class (with IC₅₀ values as low as 20.9 μM for optimized analogs), 4-[3-(benzyloxy)phenyl]phenylacetic acid serves as a valuable scaffold for structure-activity relationship (SAR) studies and lead optimization in diabetic complication research . The compound's extended biphenyl system offers additional vectors for introducing substituents to further modulate potency and selectivity against aldose reductase (ALR2) versus aldehyde reductase (ALR1) .

High-Temperature Organic Synthesis and Industrial-Scale Process Development

With a predicted boiling point of 512.3±38.0 °C—significantly higher than simpler biphenylacetic acid analogs such as felbinac (389.8±21.0 °C)—this compound exhibits enhanced thermal stability . This property is particularly valuable in industrial synthetic workflows requiring elevated temperatures, such as amide coupling reactions, esterifications, or Suzuki-Miyaura cross-couplings, where reduced volatility minimizes compound loss and improves safety [1]. Additionally, the compound's commercial availability in up to 98% purity from reputable vendors ensures reliable sourcing for process development and scale-up activities [2].

Pharmacophore Exploration and Fragment-Based Drug Design (FBDD)

The unique combination of a biphenyl core, a meta-substituted benzyloxy group, and a para-acetic acid moiety creates a three-dimensional pharmacophore distinct from both simpler biphenylacetic acids and regioisomeric benzyloxyphenylacetic acid derivatives . This compound is therefore ideally suited for fragment-based screening campaigns and pharmacophore modeling studies aimed at identifying novel chemical probes for under-explored biological targets. The specific spatial orientation of hydrogen bond acceptors (three oxygen atoms) and the aromatic ring system provides a defined interaction landscape that can be systematically probed through analog synthesis [1].

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